molecular formula C12H14N2O B15321512 (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol

(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol

Cat. No.: B15321512
M. Wt: 202.25 g/mol
InChI Key: WYJPKUOHOIEMQZ-LLVKDONJSA-N
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Description

(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is a chiral compound with a molecular formula of C12H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Functional Group Introduction:

    Chiral Center Formation: The chiral center is introduced by reacting the intermediate with an appropriate chiral reagent under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-amino-1-(2-methylquinolin-6-yl)ethan-1-ol
  • 2-(2-Methylquinolin-6-yl)ethan-1-ol
  • 4-Hydroxy-2-quinolones

Uniqueness

(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methylquinolin-6-yl)ethanol

InChI

InChI=1S/C12H14N2O/c1-8-2-3-10-6-9(11(13)7-15)4-5-12(10)14-8/h2-6,11,15H,7,13H2,1H3/t11-/m1/s1

InChI Key

WYJPKUOHOIEMQZ-LLVKDONJSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C=C(C=C2)[C@@H](CO)N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(CO)N

Origin of Product

United States

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